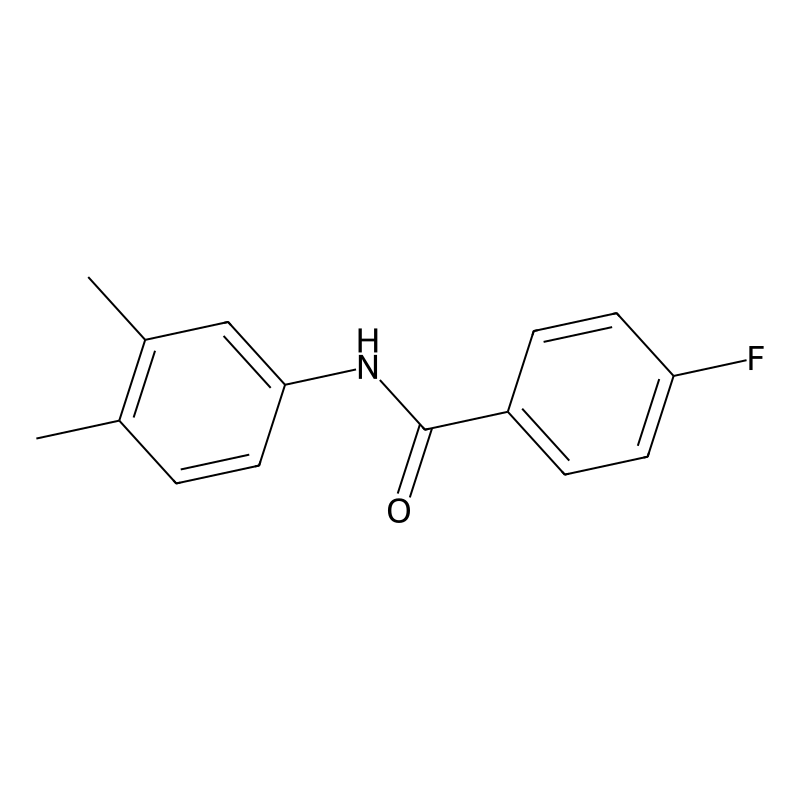

N-(3,4-dimethylphenyl)-4-fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3,4-dimethylphenyl)-4-fluorobenzamide is an organic compound characterized by its molecular formula . It belongs to the class of benzamides, which are compounds containing a benzene ring attached to a carbonyl group (amide). The structure features a fluorine atom on the benzamide moiety and two methyl groups on the phenyl ring, contributing to its unique chemical properties. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry and material science.

- Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into amines or other reduced forms, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The fluorine atom can be substituted with various functional groups through nucleophilic substitution reactions, using nucleophiles such as sodium methoxide or potassium tert-butoxide.

Research indicates that N-(3,4-dimethylphenyl)-4-fluorobenzamide exhibits significant biological activity. It has been studied for its potential role as an enzyme inhibitor and its interaction with various receptors. The specific interactions depend on the biological context but often involve modulation of signaling pathways due to its structural features. The fluorine atom and dimethyl substituents are crucial in enhancing binding affinity and selectivity for biological targets .

The synthesis of N-(3,4-dimethylphenyl)-4-fluorobenzamide typically involves the reaction of 3,4-dimethylaniline with 4-fluorobenzoyl chloride. This reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. On an industrial scale, optimized conditions are used to maximize yield and purity, often employing continuous flow reactors for efficiency.

N-(3,4-dimethylphenyl)-4-fluorobenzamide has several notable applications:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is utilized in studies related to enzyme inhibition and receptor binding.

- Industry: It finds use in developing advanced materials with unique properties and as an intermediate in pharmaceutical production.

Interaction studies involving N-(3,4-dimethylphenyl)-4-fluorobenzamide focus on its binding affinities with biological targets. Preliminary research suggests that this compound may exhibit selective inhibitory effects on certain enzymes, which could be relevant for drug development. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with N-(3,4-dimethylphenyl)-4-fluorobenzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3,4-dimethylphenyl)-4-chlorobenzamide | Contains chlorine instead of fluorine | |

| N-(3,4-dimethylphenyl)-4-bromobenzamide | Contains bromine instead of fluorine | |

| N-(3,4-dimethylphenyl)-4-iodobenzamide | Contains iodine instead of fluorine |

Uniqueness

N-(3,4-dimethylphenyl)-4-fluorobenzamide is distinguished by the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity compared to similar compounds. The incorporation of fluorine enhances metabolic stability and lipophilicity, making it particularly advantageous in drug design and other applications.

N-(3,4-dimethylphenyl)-4-fluorobenzamide, identified by Chemical Abstracts Service number 304882-56-2, possesses the molecular formula C15H14FNO and exhibits a molecular weight of 243.28 grams per mole. The compound's International Union of Pure and Applied Chemistry name reflects its systematic structure, comprising a 4-fluorobenzoyl group attached to a 3,4-dimethylphenylamine moiety through an amide linkage. The structural architecture features a fluorobenzene ring system connected via a carbonyl group to an aniline derivative bearing two methyl substituents at the 3 and 4 positions of the phenyl ring.

The molecular structure exhibits several key structural elements that contribute to its unique chemical behavior. The presence of the fluorine atom on the benzene ring significantly influences the compound's electronic properties, enhancing lipophilicity and modifying the electron density distribution throughout the molecule. The amide functional group serves as a critical structural feature, facilitating hydrogen bonding interactions and providing opportunities for molecular recognition processes. Additionally, the dimethylphenyl substituent introduces steric bulk and electronic effects that influence the compound's overall reactivity and selectivity in chemical transformations.

Spectroscopic characterization of N-(3,4-dimethylphenyl)-4-fluorobenzamide reveals distinctive features that confirm its structural identity. Infrared spectroscopy demonstrates characteristic amide carbonyl stretching frequencies in the range of 1650-1680 inverse centimeters, along with aromatic carbon-fluorine stretching vibrations around 1200 inverse centimeters. Proton nuclear magnetic resonance spectroscopy exhibits distinct signals for the methyl groups at chemical shifts between 2.2-2.4 parts per million, while aromatic protons appear in the typical aromatic region between 6.8-7.8 parts per million.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H14FNO | |

| Molecular Weight | 243.28 g/mol | |

| Chemical Abstracts Service Number | 304882-56-2 | |

| Average Mass | 243.281 | |

| Monoisotopic Mass | 243.105942 | |

| ChemSpider Identification | 665439 |

Historical Context in Organic Synthesis

The development of N-(3,4-dimethylphenyl)-4-fluorobenzamide is intrinsically linked to the broader evolution of amide bond formation methodologies in organic chemistry. Historical approaches to amide synthesis have traditionally involved three primary strategies: formation of reactive acylating agents in separate steps prior to amine reaction, isolation and purification of acylating reagents before reaction, and in situ generation of reactive intermediates through addition of activating agents to mixtures of starting materials.

The synthetic preparation of N-(3,4-dimethylphenyl)-4-fluorobenzamide typically employs coupling reactions between 4-fluorobenzoic acid and 3,4-dimethylaniline, utilizing modern amide bond formation protocols. These reactions commonly involve coupling agents such as N,N'-dicyclohexylcarbodiimide in the presence of base catalysts like triethylamine or pyridine, representing advances in peptide coupling methodology that emerged from decades of research into efficient amide synthesis.

Contemporary synthetic approaches have benefited significantly from developments in copper-catalyzed amidation reactions, which have expanded the scope of amide formation to include challenging substrates. Research has demonstrated that copper-catalyzed coupling of boronic esters with amides, including fluorobenzamides, provides efficient pathways for constructing complex molecular architectures. These methodologies have proven particularly valuable for the synthesis of fluorinated amides, where traditional approaches often encounter difficulties due to the electronic effects of fluorine substitution.

The evolution of amide bond formation has also encompassed detailed mechanistic understanding of reaction pathways. Studies on acyl transfer mechanisms have revealed that mixed carboxylic-carbamic anhydrides can undergo efficient amidation through various pathways depending on catalyst selection, with acidic catalysts promoting stepwise mechanisms and basic catalysts facilitating concerted carbon-nitrogen bond formation processes. These mechanistic insights have informed the development of optimized synthetic protocols for compounds like N-(3,4-dimethylphenyl)-4-fluorobenzamide.

Significance in Medicinal Chemistry Research

N-(3,4-dimethylphenyl)-4-fluorobenzamide has emerged as a compound of significant interest in medicinal chemistry research due to its potential therapeutic applications and unique structural features. The compound functions as a versatile building block for the synthesis of more complex organic molecules and serves as a valuable reagent in various organic transformations within pharmaceutical research contexts. Its structural similarity to established pharmaceutical compounds has prompted extensive investigation into its biological activities and potential therapeutic applications.

Research into the biological activity of N-(3,4-dimethylphenyl)-4-fluorobenzamide has revealed promising applications in multiple therapeutic areas. The compound has been investigated for its potential anti-inflammatory and analgesic effects, with studies suggesting that its mechanism of action may involve interaction with specific molecular targets including receptors and enzymes involved in inflammatory pathways. The binding affinity and selectivity exhibited by this compound toward biological targets have led to various pharmacological effects that warrant further investigation.

The compound's significance extends to its role as a ligand in receptor binding studies and as a probe in biochemical assays within biological research contexts. These applications have provided valuable insights into structure-activity relationships and have informed the design of related compounds with enhanced biological properties. The ability of N-(3,4-dimethylphenyl)-4-fluorobenzamide to modulate enzyme activity and receptor function has positioned it as an important tool for understanding biological mechanisms and pathways.

In the broader context of medicinal chemistry, N-(3,4-dimethylphenyl)-4-fluorobenzamide represents part of a growing class of fluorinated aromatic amides that have demonstrated enhanced metabolic stability and improved pharmacological profiles compared to their non-fluorinated analogs. The strategic incorporation of fluorine atoms in pharmaceutical compounds has become a well-established approach for optimizing drug properties, and this compound exemplifies the successful application of this strategy in benzamide chemistry.